(E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
描述
属性
IUPAC Name |
N-(2-ethylphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-2-14-7-3-4-9-16(14)21-18(23)10-5-11-22-19(24)17(27-20(22)26)13-15-8-6-12-25-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3,(H,21,23)/b17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZWLCALSRIVFJ-GHRIWEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and immunomodulatory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 g/mol. Its structural features include a thiazolidinone ring and a furan moiety, which are known to influence biological activity.
1. Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal species.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are needed to confirm its efficacy in vivo .
2. Antitumor Activity
The antitumor potential of the compound was evaluated using various cancer cell lines. The results demonstrated moderate cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| K562 (leukemia) | 83.20 |
| MDA-MB-231 (breast) | >100 |
| NUGC-3 (gastric) | >100 |
While the compound showed some activity, it was less potent than established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 0.57 µM .
3. Immunomodulatory Effects
Immunological studies have shown that the compound can decrease immunoglobulin E (IgE) levels, suggesting potential applications in treating allergic conditions. The mechanism appears to involve modulation of cytokine production, although detailed pathways remain to be elucidated .
Case Studies
A recent study investigated the pharmacokinetic properties of the compound through molecular docking simulations and in vitro assays. The binding affinities for various targets were assessed:
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
These findings indicate that the compound may interact effectively with key proteins involved in cancer progression and inflammation, highlighting its therapeutic potential .
科学研究应用
Antimicrobial Activity
Research indicates that compounds with structural similarities to (E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are needed to confirm its efficacy in vivo.
Antitumor Activity
The antitumor potential of the compound was evaluated using various cancer cell lines. The results demonstrated moderate cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table presents the findings:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (leukemia) | 83.20 |
| MDA-MB-231 (breast cancer) | >100 |
| NUGC-3 (gastric cancer) | >100 |
While the compound showed some activity, it was less potent than established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 0.57 µM.
Immunomodulatory Effects
Immunological studies have indicated that this compound can decrease immunoglobulin E (IgE) levels, suggesting potential applications in treating allergic conditions. The mechanism appears to involve modulation of cytokine production, although detailed pathways remain to be elucidated.
Case Studies
Recent studies have investigated the pharmacokinetic properties of the compound through molecular docking simulations and in vitro assays. The binding affinities for various targets were assessed:
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
These findings indicate that the compound may interact effectively with key proteins involved in cancer progression and inflammation, highlighting its therapeutic potential.
常见问题
Q. What are the key synthetic pathways for this compound, and what challenges arise during its multi-step synthesis?
The synthesis typically involves sequential reactions such as:
- Cyclocondensation of thiosemicarbazide derivatives with α,β-unsaturated ketones to form the thioxothiazolidinone core .
- Mannich reactions or amide coupling to introduce the 2-ethylphenyl and butanamide moieties . Challenges include low yields due to steric hindrance from the furan-2-ylmethylene group and thioxo group reactivity, requiring inert atmospheres (e.g., N₂) and low-temperature conditions (−20°C to 0°C) to prevent byproduct formation .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography resolves stereochemical ambiguities (e.g., E/Z isomerism in the furan-methylene group) and confirms bond lengths (e.g., C=S at ~1.67 Å) .
- ¹H/¹³C NMR identifies proton environments (e.g., thioxothiazolidinone NH at δ 10.2–11.5 ppm) and coupling constants for conformational analysis .
- FT-IR confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, C=S at 1180–1220 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energy barriers for key steps like thiazolidinone ring closure .
- Reaction path search algorithms (e.g., GRRM) identify intermediates, enabling solvent optimization (e.g., DMF vs. THF) to reduce activation energy by 15–20% .
- Machine learning models trained on reaction databases prioritize conditions (e.g., catalyst: Pd(OAc)₂, temp: 80°C) to maximize yield .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Orthogonal assays (e.g., enzymatic vs. cell-based) differentiate direct target inhibition from off-target effects. For example, discrepancies in kinase inhibition may arise from assay pH (7.4 vs. 6.8) altering protonation states of active-site residues .
- Metabolomic profiling identifies metabolite interference (e.g., glutathione adducts) that reduce apparent potency .
- Free-energy perturbation (FEP) simulations quantify binding affinity changes under varying experimental conditions .
Q. What strategies mitigate stereochemical instability during synthesis and storage?
- Chiral auxiliaries (e.g., Evans oxazolidinones) control configuration at the 4-oxo-thiazolidinone center .
- Protective groups (e.g., Boc for amides) prevent racemization in polar aprotic solvents .
- Lyophilization at −80°C preserves stereochemical integrity by minimizing thermal degradation .
Q. How can in silico modeling predict its binding mode to biological targets (e.g., kinases)?
- Molecular docking (AutoDock Vina) identifies potential binding pockets, with scoring functions prioritizing hydrophobic interactions between the furan ring and kinase hinge regions (e.g., EGFR T790M) .
- Molecular dynamics (MD) simulations (AMBER) reveal conformational flexibility of the butanamide linker, which affects residence time (e.g., >10 ns simulations show stable H-bonds with catalytic lysine) .
- Pharmacophore modeling aligns the thioxo group with ATP-binding sites, validated by mutagenesis studies .
Q. What statistical methods are employed in structure-activity relationship (SAR) studies?
- Design of Experiments (DoE) using factorial designs (e.g., 2³ factorial) evaluates the impact of substituents (e.g., ethylphenyl vs. methylphenyl) on bioactivity .
- Multivariate analysis (PCA or PLS) correlates electronic parameters (Hammett σ) with inhibitory potency across analogs .
- Bayesian models prioritize synthetic targets by predicting ADMET properties (e.g., logP < 3.5 for blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
